molecular formula C17H18F3N3 B5654606 1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5654606
M. Wt: 321.34 g/mol
InChI Key: PZTKZXLFTDBJMF-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative known for its potential applications in various fields of medicinal chemistry and drug discovery. Piperazine cores are central to many pharmacologically active compounds due to their versatility and ability to engage in multiple types of biological interactions.

Synthesis Analysis

Synthesis of related piperazine derivatives involves multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed reactions, and aminomethylation with piperazine derivatives. For example, Eskola et al. (2002) describe the synthesis of a piperazine-based compound intended for imaging dopamine D4 receptors through a four-step approach utilizing electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of piperazine derivatives often features a chair conformation for the piperazine ring, with substituents at the nitrogen atoms occupying equatorial positions. This conformation influences the compound's biological activity and interaction with biological targets. Köysal et al. (2004) have detailed the molecular structure of a related compound, highlighting intramolecular and intermolecular hydrogen bonds that determine the molecule's conformation (Köysal et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic addition, aminomethylation, and reactions leading to the formation of oxidative metabolites. These reactions are crucial for modifying the molecular structure to enhance biological activity or reduce toxicity. Gunduz et al. (2018) explored the genotoxicity of a piperazine derivative, identifying bioactivation pathways that could lead to genotoxicity, thus informing modifications to mitigate these risks (Gunduz et al., 2018).

properties

IUPAC Name

1-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-4-1-5-16(11-15)23-9-7-22(8-10-23)13-14-3-2-6-21-12-14/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTKZXLFTDBJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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